molecular formula C15H17NO3 B582053 1-Boc-7-Methyl-3-formylindole CAS No. 914348-96-2

1-Boc-7-Methyl-3-formylindole

Cat. No. B582053
M. Wt: 259.305
InChI Key: FWPJROWZWYJFIG-UHFFFAOYSA-N
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Description

1-Boc-7-Methyl-3-formylindole is a chemical compound with the molecular formula C15H17NO3 . It is a type of indole derivative . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .


Molecular Structure Analysis

The molecular structure of 1-Boc-7-Methyl-3-formylindole consists of a core indole structure with additional functional groups . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.


Chemical Reactions Analysis

The chemical reactions involving 1-Boc-7-Methyl-3-formylindole are not well-documented in the literature. As an indole derivative, it may participate in various chemical reactions typical of the indole moiety . Further studies are needed to explore its reactivity and potential applications in synthetic chemistry.


Physical And Chemical Properties Analysis

1-Boc-7-Methyl-3-formylindole has a molecular weight of 259.30000 g/mol . It has a boiling point of 396.1ºC at 760 mmHg . More detailed physical and chemical properties, such as solubility, stability, and spectral properties, would require experimental determination.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques : 3-Formylindole compounds, closely related to 1-Boc-7-Methyl-3-formylindole, are synthesized using methods like the Vilsmeier-Haack reaction and other condensation reactions. These methods offer high yields and functional versatility (Ge Yu-hua, 2006).
  • Reactivity Studies : The autoxidation of 3-alkyl-2-methylindoles in carboxylic acids and reactions with silver acetate highlight the selective oxidation properties of these compounds, useful in various synthetic applications (T. Itahara, Hiroshi Ouya, Kiyotake Kozono, 1982).

Biological and Medicinal Applications

  • Anti-HIV Activity : Some derivatives of 3-formylindoles have shown significant anti-HIV-1 activity. These compounds, particularly those with specific substitutions, demonstrate potential as therapeutic agents (Zhiping Che et al., 2018).
  • Carbazole Alkaloid Synthesis : Utilizing Boc-protected 3-formylindole, the synthesis of important carbazole alkaloids like carbazomycin A and B has been achieved. These alkaloids have notable bioactivities, underscoring the importance of 3-formylindole derivatives in medicinal chemistry (Shivaji B. Markad, N. Argade, 2014).

Chemical Transformations

  • Acid-Induced Transformations : Under acidic conditions, 3-formylindole undergoes transformation to produce various indole derivatives, demonstrating its chemical versatility and potential for creating novel compounds (Alexander M. Korolev et al., 2000).
  • Photochromic Applications : 1-Methyl-2-formylindole has been used to produce photochromic fulgides, which change color under UV irradiation. This property is essential for developing materials with light-responsive features (I. Y. Grishin et al., 1989).

Safety And Hazards

Safety data sheets indicate that 1-Boc-7-Methyl-3-formylindole may cause an allergic skin reaction and serious eye irritation . It is recommended to wear personal protective equipment and avoid ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 3-formyl-7-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-6-5-7-12-11(9-17)8-16(13(10)12)14(18)19-15(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPJROWZWYJFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654310
Record name tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate

CAS RN

914348-96-2
Record name 1,1-Dimethylethyl 3-formyl-7-methyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914348-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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